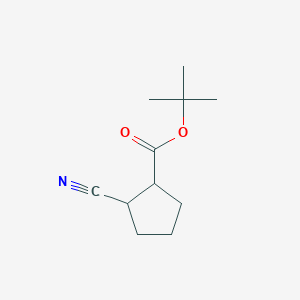
Tert-butyl 2-cyanocyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-cyanocyclopentanecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a cyano group, and a cyclopentanecarboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-cyanocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, forming the desired ester product . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through a one-pot process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-cyanocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 2-cyanocyclopentanecarboxylate finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-cyanocyclopentanecarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid. These reactions are facilitated by the presence of specific enzymes and catalysts in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl cyanoacetate: Similar in structure but with a different carbon backbone.
Tert-butyl 2,2,2-trichloroacetimidate: Contains a trichloroacetimidate group instead of a cyano group
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
tert-butyl 2-cyanocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-6H2,1-3H3 |
Clé InChI |
TXFARTZNKNLZLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


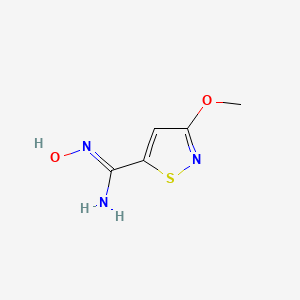
![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
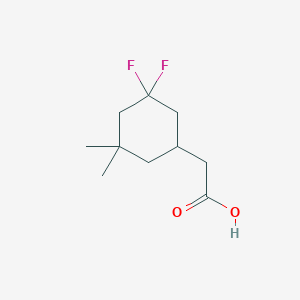
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
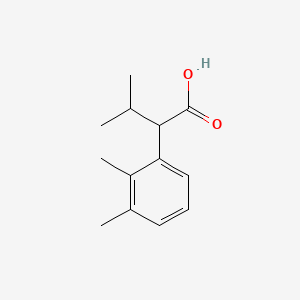
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
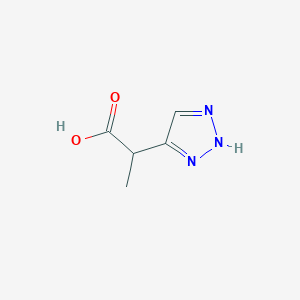
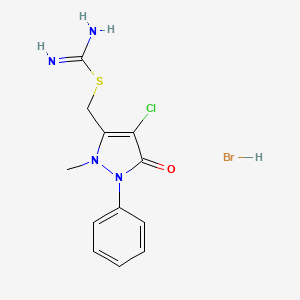

![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
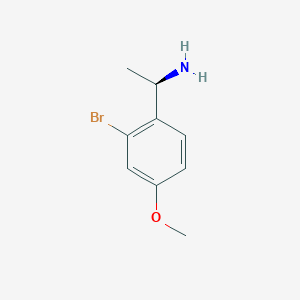

amine](/img/structure/B15239924.png)
